molecular formula C8H14O2 B13806039 (2S)-2-Ethyl-5-oxohexanal CAS No. 553638-75-8

(2S)-2-Ethyl-5-oxohexanal

Cat. No.: B13806039
CAS No.: 553638-75-8
M. Wt: 142.20 g/mol
InChI Key: QQYSXJCCOWNSSH-QMMMGPOBSA-N
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Description

(2S)-2-Ethyl-5-oxohexanal: is an organic compound with a molecular formula of C8H14O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Ethyl-5-oxohexanal can be achieved through several methods. One common approach involves the aldol condensation of ethyl acetate with acetaldehyde, followed by selective reduction and oxidation steps to yield the desired product. The reaction conditions typically involve the use of strong bases like sodium hydroxide or potassium hydroxide, and the reactions are carried out under controlled temperatures to ensure selectivity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. Catalysts such as palladium or platinum may be used to facilitate the reactions, and advanced purification techniques like distillation or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-Ethyl-5-oxohexanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Corresponding substituted products like amines or thioethers.

Scientific Research Applications

Chemistry: (2S)-2-Ethyl-5-oxohexanal is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential role in metabolic pathways. It can be used as a substrate in enzyme assays to investigate the activity of specific enzymes involved in oxidation-reduction reactions.

Medicine: The compound is explored for its potential therapeutic applications. Its derivatives may exhibit biological activity, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of fragrances and flavors. Its unique aroma profile makes it a valuable ingredient in the formulation of perfumes and food additives.

Mechanism of Action

The mechanism of action of (2S)-2-Ethyl-5-oxohexanal involves its interaction with specific molecular targets. In oxidation-reduction reactions, it acts as a substrate for enzymes that catalyze the transfer of electrons. The carbonyl group in the compound is the primary site of reactivity, undergoing nucleophilic attack or electron transfer processes.

Comparison with Similar Compounds

    (2S)-2-Ethyl-5-hydroxyhexanal: Similar structure but with a hydroxyl group instead of a carbonyl group.

    (2S)-2-Methyl-5-oxohexanal: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness: (2S)-2-Ethyl-5-oxohexanal is unique due to its specific chiral configuration and the presence of both an ethyl group and a carbonyl group. This combination of features gives it distinct reactivity and makes it a valuable compound in various chemical and industrial applications.

Properties

CAS No.

553638-75-8

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

(2S)-2-ethyl-5-oxohexanal

InChI

InChI=1S/C8H14O2/c1-3-8(6-9)5-4-7(2)10/h6,8H,3-5H2,1-2H3/t8-/m0/s1

InChI Key

QQYSXJCCOWNSSH-QMMMGPOBSA-N

Isomeric SMILES

CC[C@@H](CCC(=O)C)C=O

Canonical SMILES

CCC(CCC(=O)C)C=O

Origin of Product

United States

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